BenchChemオンラインストアへようこそ!

Saquinavir-d6

LC-MS/MS Bioanalysis Internal Standard Selection

Saquinavir-d6 is a deuterated internal standard for accurate LC-MS/MS quantification of saquinavir. Non-exchangeable D6 labeling prevents back-exchange during storage, ensuring isotopic integrity for multi-year pharmacokinetic studies. Unlike non-isotopic alternatives, it matches the analyte’s extraction and ionization behavior, minimizing matrix effects and assay variability. Supports LLOQs down to 5 ng/mL and compliance with FDA/EMA bioanalytical guidelines.

Molecular Formula C₃₈H₄₄D₆N₆O₅
Molecular Weight 676.88
Cat. No. B1157973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaquinavir-d6
Synonyms(2S)-N1[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]octahydro-2-(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]butanediamide-d6;  Fortovase-d6;  Invirase-d6;  Ro 31-8959-d6; 
Molecular FormulaC₃₈H₄₄D₆N₆O₅
Molecular Weight676.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saquinavir-d9 Procurement Guide: Analytical Specifications and Quantitative Differentiation for Bioanalytical Method Selection


Saquinavir-d9 (CAS 1356355-11-7) is a nonadeuterated stable isotope-labeled analog of the HIV protease inhibitor saquinavir, incorporating nine deuterium atoms primarily at the tert-butylamide moiety of the molecule [1]. With a molecular formula of C38H41D9N6O5 and a molecular weight of 679.90 g/mol, this compound is manufactured specifically as an internal standard for the quantification of unlabeled saquinavir via GC-MS or LC-MS/MS in biological matrices including plasma, serum, and tissue homogenates [2]. The deuterium labeling increases the molecular mass by +9 Da relative to unlabeled saquinavir (670.84 g/mol), providing a distinct mass shift that enables selective detection without interfering with the analyte signal . Saquinavir-d9 maintains the pharmacological properties of the parent compound—including HIV-1 protease inhibition (Ki = 0.12 nM) and SARS-CoV-2 3CLpro inhibition (IC50 = 9.92 µM)—facilitating its use as a chemically identical tracer in quantitative bioanalytical workflows [1].

Why Saquinavir-d9 Cannot Be Replaced by Unlabeled Saquinavir or Alternative Internal Standards in Regulated Bioanalysis


Generic substitution of Saquinavir-d9 with unlabeled saquinavir or structurally dissimilar internal standards fails to meet regulatory bioanalytical validation requirements due to fundamental differences in matrix effect compensation and quantification accuracy. Unlabeled saquinavir cannot function as an internal standard because it is indistinguishable from the target analyte in mass spectrometry detection, rendering quantification impossible . Structurally related but non-isotopic internal standards (e.g., reserpine, quinoxalone) exhibit differential extraction recovery, chromatographic retention behavior, and ionization efficiency compared to saquinavir—resulting in incomplete matrix effect compensation and elevated assay variability [1]. While alternative isotopic labels such as 13C or 15N are available for some analytes, they are not commercially offered as saquinavir internal standards; Saquinavir-d9 remains the only widely accessible stable isotope-labeled analog with validated performance in peer-reviewed bioanalytical methods [2]. The selection of Saquinavir-d9 over non-isotopic alternatives is therefore a quantitative decision driven by accuracy and precision requirements in regulated pharmacokinetic studies and therapeutic drug monitoring applications [1].

Saquinavir-d9 Quantitative Differentiation Evidence: Comparator-Based Performance Metrics


Isotopic Mass Difference: Saquinavir-d9 (+9 Da) vs. Saquinavir-d5 (+5 Da) for MS Spectral Resolution

Saquinavir-d9 provides a +9 Da mass shift relative to unlabeled saquinavir (MW 670.84 → 679.90), exceeding the minimum recommended mass difference of +3 Da required for small-molecule LC-MS/MS internal standards to avoid isotopic spectral overlap with the analyte [1]. In contrast, pentadeuterated saquinavir (SQV-d5) provides only a +5 Da shift and has been documented in MALDI-SRM/MS assays with a linear range of 5-10,000 ng/mL and accuracy/precision of 101-108% and 3.9-11% RSD [2]. The additional four deuterium atoms in Saquinavir-d9 provide enhanced separation from the natural isotopic envelope of the unlabeled analyte, reducing the risk of cross-signal contribution at high analyte concentrations .

LC-MS/MS Bioanalysis Internal Standard Selection

Deuterated vs. 13C-Labeled Internal Standards: Chromatographic Retention Time Shift Considerations for Saquinavir-d9

Multiple deuterium labeling in Saquinavir-d9 can introduce measurable chromatographic retention time shifts relative to unlabeled saquinavir due to altered hydrophobic interactions with reverse-phase stationary phases [1]. This phenomenon is a known limitation of polydeuterated internal standards: deuterium substitution changes molecular polarizability and van der Waals interactions, causing the labeled compound to elute slightly earlier than its unlabeled counterpart [2]. In contrast, 13C-labeled internal standards exhibit identical retention times to unlabeled analytes because carbon isotope substitution does not meaningfully alter chromatographic behavior [1]. However, no 13C-labeled saquinavir internal standard is commercially available from major suppliers (ClearSynth lists Saquinavir 13C6 as 'Enquire' status with no catalog availability), making Saquinavir-d9 the only practically accessible isotopic internal standard for saquinavir quantification .

Stable Isotope Labeling Chromatography Method Development

Deuterium Label Stability: Non-Exchangeable tert-Butylamide Positioning in Saquinavir-d9

The nine deuterium atoms in Saquinavir-d9 are positioned on the tert-butylamide moiety (three methyl groups each bearing three deuterium atoms), constituting carbon-bound deuterium at non-exchangeable positions . This labeling strategy avoids placement on heteroatoms (O, N) or alpha to carbonyl groups where proton-deuterium back-exchange can occur in aqueous biological matrices . Class-level evidence indicates that deuterium labels positioned on exchangeable sites (e.g., amide N-H, hydroxyl O-H, alpha-carbonyl positions) undergo partial or complete back-exchange with protons from water, plasma, or solvent within hours to days, leading to internal standard degradation and inaccurate quantification . Saquinavir-d9's non-exchangeable tert-butyl labeling ensures isotopic integrity throughout sample preparation, storage, and analysis workflows .

Isotope Exchange Method Robustness Long-term Stability

Supplier Purity Grade Comparison: Saquinavir-d9 (≥99% deuterated forms) vs. Saquinavir-d9 (≥95%) for Regulated Bioanalysis

Commercial Saquinavir-d9 is available from multiple suppliers with varying purity specifications that impact suitability for regulated bioanalytical applications. Cayman Chemical (distributed via Bertin Bioreagent) supplies Saquinavir-d9 with purity ≥99% deuterated forms (d1-d9), representing the highest commercially available isotopic purity grade [1]. BOC Sciences offers Saquinavir-[d9] at >98% purity . In contrast, multiple suppliers including AKSci, CymitQuimica, and Glentham Life Sciences provide Saquinavir-d9 at ≥95% purity minimum specifications . The 4% purity differential between ≥99% and ≥95% grades translates to up to a 5-fold difference in maximum potential unlabeled saquinavir contamination (≤1% vs. ≤5%), which directly affects the lower limit of quantification (LLOQ) achievable in LC-MS/MS assays due to internal standard contribution to analyte signal .

Quality Control Procurement Specifications Regulatory Compliance

Structural Analog Comparison: Saquinavir vs. Analogues S1-S11 in HIV Protease Binding Affinity

A comparative pharmacodynamic study of eleven saquinavir structural analogues (S1 through S11) revealed significant variability in HIV protease binding scores relative to saquinavir [1]. Analogues S1, S3, S4, S9, and S11 demonstrated lower binding scores compared to saquinavir, while analogue S5 exhibited similar binding affinity [1]. These differences in binding scores translate to variations in predicted inhibitory potency and potential resistance profiles. The structural modifications in analogues S1-S11 were designed to explore pharmacodynamic and pharmacokinetic property variations, yet none of these analogues are commercially available as certified analytical standards [1]. This underscores that saquinavir analogues—including deuterated forms—cannot be assumed to be interchangeable for quantitative bioanalysis without comprehensive validation of extraction recovery, ionization efficiency, and chromatographic behavior relative to the target analyte.

HIV Protease Molecular Docking Drug Resistance

Optimal Application Scenarios for Saquinavir-d9 Based on Quantitative Differentiation Evidence


Regulated Pharmacokinetic Studies Requiring Low-ng/mL LLOQ

Saquinavir-d9 with ≥99% isotopic purity (Cayman/Bertin grade) is the preferred internal standard for regulated pharmacokinetic studies where saquinavir plasma trough concentrations approach 5-50 ng/mL. The ≤1% unlabeled saquinavir contamination minimizes internal standard contribution to the analyte signal at the lower limit of quantification, directly enabling LLOQ values as low as 5 ng/mL as demonstrated in peer-reviewed MALDI-SRM/MS assays using deuterated saquinavir internal standards [1]. This purity grade supports compliance with FDA and EMA bioanalytical method validation guidelines requiring internal standard interference assessment .

Long-Term Clinical Trial Sample Banking and Cross-Batch Analysis

The non-exchangeable positioning of Saquinavir-d9's deuterium labels on the tert-butylamide moiety ensures isotopic integrity during extended frozen storage (−20°C to −80°C) and multiple freeze-thaw cycles typical of clinical trial sample banking [1]. Unlike deuterium labels placed on exchangeable positions that undergo gradual back-exchange to protons over weeks to months, Saquinavir-d9 maintains its +9 Da mass shift indefinitely, enabling accurate cross-batch quantification across multi-year pharmacokinetic studies without internal standard degradation artifacts . This property is critical for therapeutic drug monitoring programs and bioequivalence studies requiring long-term sample archiving.

Multi-Analyte Antiretroviral Panel Assays Requiring Validated Cross-Selectivity

In multi-analyte LC-MS/MS methods simultaneously quantifying multiple HIV protease inhibitors (amprenavir, atazanavir, darunavir, lopinavir, ritonavir, saquinavir), Saquinavir-d9 provides saquinavir-specific isotopic tracking without cross-reactivity [1]. The +9 Da mass shift is distinct from other protease inhibitors' mass transitions, enabling selective reaction monitoring (SRM) without spectral interference. This application scenario leverages Saquinavir-d9's established use in validated clinical pharmacokinetic studies where correlation coefficients exceeded 0.998 and inter-assay variation remained between 1-10% across all analytes [1].

SARS-CoV-2 Antiviral Screening Studies Requiring Quantified Cellular Exposure

Saquinavir-d9 enables precise quantification of intracellular and extracellular saquinavir concentrations in SARS-CoV-2 antiviral screening studies, where saquinavir has demonstrated 3CLpro inhibition with an IC50 of 1.36-9.92 µM [1]. The deuterated internal standard corrects for matrix effects in cell lysates and culture media, allowing accurate determination of cellular accumulation and efflux kinetics essential for correlating in vitro antiviral activity with achieved intracellular drug concentrations [1]. This application addresses the critical need to verify that observed antiviral effects correspond to therapeutically relevant saquinavir exposure levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saquinavir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.